molecular formula C13H9ClN2O B2926737 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-52-7

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B2926737
CAS RN: 54995-52-7
M. Wt: 244.68
InChI Key: XJHAVALWFPKQEE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine (CBA) is a synthetic compound that has been studied for its potential therapeutic applications. CBA is a heterocyclic compound containing a benzoxazole ring and a substituted phenyl group. It is a relatively new compound and has been studied for its potential use in a variety of medical and scientific applications.

Scientific Research Applications

Anticonvulsant and Antinociceptive Agent

“2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound can be synthesized and evaluated in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active substances in this category have shown more beneficial ED50 and protective index values than reference drugs like valproic acid . Additionally, these compounds have been tested for their antinociceptive activity in models of tonic pain, suggesting a possible application in neuropathic pain management .

Interaction with Neuronal Channels

The molecular mechanism of action for the active derivatives of “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be beneficial in the development of new therapeutic agents for neurological disorders .

Affinity for GABA A and TRPV1 Receptors

Further research into the compound’s derivatives has revealed an affinity for GABA A and TRPV1 receptors. These receptors play significant roles in the central nervous system, influencing sedative and analgesic effects. The modulation of these receptors could lead to new treatments for anxiety and pain .

Neuroprotective Properties

Studies have also explored the neuroprotective properties of “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” derivatives. The compounds were tested for neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect, indicating their safety for further development in neuroprotective therapies .

Synthetic Cathinone Analogs

While not directly related to “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine”, research on synthetic cathinones, which share a similar chemical structure, has been conducted. These studies provide insights into the psychoactive properties and potential therapeutic applications of structurally related compounds .

Chemical Synthesis and Characterization

The compound and its derivatives are of interest in the field of chemical synthesis and characterization. The starting materials and methods for synthesizing these compounds have been detailed, providing a foundation for further research and development in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components .

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

While the specific biochemical pathways affected by 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine are not known, a related compound has been shown to exhibit anti-inflammatory effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling . This suggests that 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine may also affect similar pathways and have downstream effects on cellular processes.

Pharmacokinetics

Related compounds have been shown to undergo metabolic transformations, suggesting that this compound may also be metabolized in the body . The impact of these properties on the compound’s bioavailability would depend on the specifics of its absorption, distribution, metabolism, and excretion.

Result of Action

Based on the effects of related compounds, it is likely that this compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHAVALWFPKQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54995-52-7
Record name 2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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